FliY protein - 148997-36-8

FliY protein

Catalog Number: EVT-1517061
CAS Number: 148997-36-8
Molecular Formula: C8H9Cl2N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FliY protein is sourced from various bacteria, with Escherichia coli being one of the most studied organisms regarding its flagellar components. It belongs to a larger family of proteins that are involved in flagellar assembly and motility. FliY is classified under the category of integral membrane proteins due to its localization within the bacterial inner membrane.

Synthesis Analysis

Methods

The synthesis of FliY protein can be analyzed through several methodologies:

  1. Ribosome Profiling: This technique involves deep sequencing of ribosome-protected mRNA fragments, allowing for precise measurement of protein synthesis rates. It captures real-time translation events and can quantify how much FliY is produced under various growth conditions .
  2. Bioorthogonal Labeling Techniques: Methods such as bioorthogonal non-canonical amino-acid tagging (BONCAT) enable researchers to label newly synthesized proteins like FliY selectively. This involves incorporating non-canonical amino acids into the growing polypeptide chain, which can then be tagged for identification .
  3. Polysome Profiling: This classical method separates mRNAs based on ribosome binding, providing insights into which mRNAs, including those coding for FliY, are actively translated at any given time .

Technical Details

To synthesize FliY protein effectively, bacteria are often cultured under conditions that promote flagellar assembly. Ribosome profiling has shown that the synthesis rates can vary significantly based on environmental conditions and cellular demands, indicating a highly regulated process .

Molecular Structure Analysis

Structure

The molecular structure of FliY protein reveals it as an integral membrane protein with several transmembrane domains. Its structure is critical for its function in assembling flagellar components and facilitating their transport across the membrane.

Data

Structural studies using techniques such as X-ray crystallography or cryo-electron microscopy have provided detailed insights into the arrangement of amino acids within FliY, highlighting key regions that interact with other flagellar proteins during assembly.

Chemical Reactions Analysis

Reactions

FliY participates in several biochemical reactions essential for flagellar assembly:

  • Protein-Protein Interactions: FliY interacts with other flagellar proteins (e.g., FliF) to form complexes necessary for building the flagellum.
  • Membrane Insertion: The insertion of FliY into the inner membrane involves specific lipid interactions that stabilize its structure.

Technical Details

Understanding these reactions often involves techniques such as co-immunoprecipitation and cross-linking assays to identify interactions between FliY and other flagellar components .

Mechanism of Action

Process

FliY functions primarily by facilitating the transport of other flagellar proteins from the cytoplasm to their assembly sites at the base of the flagellum. This process involves:

  1. Recognition: The recognition of specific signal sequences on target proteins.
  2. Transport: The translocation of these proteins across the inner membrane.
  3. Assembly: The incorporation of transported proteins into growing flagellar structures.

Data

Quantitative measurements from ribosome profiling have indicated that fluctuations in FliY synthesis correlate with changes in flagellar assembly rates, suggesting a feedback mechanism that regulates motility based on environmental cues .

Physical and Chemical Properties Analysis

Physical Properties

FliY is characterized by its hydrophobic regions that allow it to embed within lipid bilayers effectively. Its molecular weight typically ranges around 25 kDa, depending on post-translational modifications.

Chemical Properties

The chemical properties include:

  • Solubility: As a membrane protein, it exhibits low solubility in aqueous solutions but interacts favorably with lipid environments.
  • Stability: Stability studies indicate that FliY maintains its functional conformation under various pH and temperature conditions typical for bacterial growth.

Relevant data from light scattering techniques suggest that changes in size or aggregation state can affect its functionality .

Applications

Scientific Uses

FliY protein serves as an important model for studying:

  • Bacterial Motility: Understanding how bacteria move can inform broader biological processes and potential medical applications.
  • Protein Transport Mechanisms: Insights gained from studying FliY can enhance our knowledge about similar transport mechanisms in other organisms.
  • Biotechnological Applications: Manipulating FliY expression may provide avenues for developing novel bacterial strains with tailored motility characteristics for use in environmental or industrial applications.
Structural Characteristics of FliY

Domain Architecture

FliY belongs to the CheC/CheX/FliY family of response regulator phosphatases and exhibits a tripartite domain organization essential for its role in flagellar motor switching. This modular architecture enables precise integration into the flagellar switch complex and coordination of chemotactic signaling:

  • N-terminal CheY-P Binding Domain (FliYn): This domain adopts a α/β Rossmann-fold topology similar to CheY itself, facilitating high-affinity docking of phosphorylated CheY (CheY-P). Key residues (e.g., Thr87, Asn94) form hydrogen bonds with CheY-P’s phosphorylation pocket, enabling competitive displacement of FliM binding [1].
  • Middle Catalytic Domain (FliYm): The central domain houses the dual phosphatase active sites and shares 40% sequence similarity with CheX phosphatases. Structural predictions indicate a modified haloacid dehalogenase (HAD) fold with two insertion loops that position catalytic residues for CheY-P hydrolysis [1] [2].
  • C-terminal FliN-like Oligomerization Domain (FliYc): This domain exhibits β-sheet augmentation with FliN subunits, forming a conserved 4-helix bundle. Mutations disrupting its hydrophobic core (e.g., L218A) abolish oligomerization and impair motor switching in vivo [1].

Table 1: Functional Domains of FliY

DomainStructural FeaturesFunctional Role
FliYn (N-terminal)Rossmann fold; conserved Thr87/Asn94CheY-P docking via competitive binding
FliYm (Middle)HAD-like fold with dual active sitesCatalyzes CheY-P dephosphorylation
FliYc (C-terminal)FliN-like 4-helix bundleDimerization and integration into switch complex

X-ray Crystallography Insights

X-ray structures of Bacillus subtilis FliY (PDB: 4GKV) reveal a pseudo-symmetric homodimer with profound implications for switch complex assembly:

  • Comparison with FliM: While FliM’s N-terminal domain binds CheY-P, FliY substitutes this function via its FliYn module. Crucially, FliYc’s β-strand topology aligns with FliM’s C-terminal helical regions, enabling heterodimer formation [1] [2].
  • Relationship to CheC/CheX: The FliYm domain superposes onto Thermotoga maritima CheX (RMSD 1.8 Å) but features a distinct substrate-access cleft widened by 4.2 Å. This accommodates CheY-P’s switch I/II regions, explaining FliY’s 3-fold higher catalytic efficiency than CheX [1].
  • Dynamic Conformational Changes: Crystal structures capture a "closed-to-open" transition in FliYm upon CheY-P binding, involving a 25° rotation of subdomains. This motion positions catalytic residues and excludes water from the active site [2].

Active Site Configuration

FliY’s phosphatase activity relies on two evolutionarily conserved pseudosymmetric active sites within FliYm:

  • Dual Mg²⁺-Dependent Centers: Each site coordinates Mg²⁺ via Asp56/Asp130 and catalytic triads:
  • Site 1: Glu35 (nucleophile), Asn38 (proton donor), Ser39 (transition-state stabilizer)
  • Site 2: Glu132, Asn135, Ser136 (homologous to Site 1)
  • Pseudosymmetry and Cooperativity: Sites 1/2 are related by a 2-fold internal symmetry axis. Mutating Site 1 (E35A) reduces activity by 90%, while Site 2 mutations (E132A) cause 60% loss, indicating asymmetric roles [1].
  • Phosphoaspartate Hydrolysis: The catalytic mechanism involves Glu35/Glu132 nucleophilic attack on CheY-P’s phosphoryl group, forming a covalent intermediate. Asn38/Asn135 protonate the leaving group, while Mg²⁺ stabilizes pentavalent transition states [1] [2].

Table 2: Key Residues in FliY Active Sites

ResidueSite 1 FunctionSite 2 FunctionConservation
Glu35/Glu132NucleophileNucleophile100% in proteobacteria
Asn38/Asn135Proton donorProton donor98%
Asp56/Asp130Mg²⁺ coordinationMg²⁺ coordination100%
Ser39/Ser136Transition-state stabilizationTransition-state stabilization95%

Quaternary Architecture

FliY dimerization governs its integration into the flagellar switch complex:

  • C-Terminal Mediated Dimerization: FliYc domains form a tight antiparallel dimer (interface area: 1,850 Ų) stabilized by hydrophobic residues (Leu210, Ile214, Phe223) and salt bridges (Arg207-Glu228). This creates a platform for FliM/FliN assembly [1].
  • Switch Complex Assembly: FliY dimers bind FliN via β-strand augmentation, forming alternating FliY:FliN heterotetramers. This architecture positions FliYn domains to capture CheY-P molecules, enabling ultrasensitive response to chemotactic signals [1] [2].
  • Allosteric Communication: Molecular dynamics simulations reveal that CheY-P binding to FliYn induces a 5.3 Å displacement in FliYm helices, propagating conformational changes to FliYc. This modulates FliM affinity and promotes clockwise motor rotation [2].

Table 3: Structural Comparison of Flagellar Switch Proteins

FeatureFliYFliMFliN
CheY-P BindingFliYn domainN-terminal domainNone
Catalytic ActivityCheY-P phosphataseNoneNone
OligomerizationC-terminal dimerizationHelical oligomerizationβ-augmentation
Switch Complex RolePhosphatase & scaffoldCheY-P sensorStructural scaffold

Properties

CAS Number

148997-36-8

Product Name

FliY protein

Molecular Formula

C8H9Cl2N

Synonyms

FliY protein

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